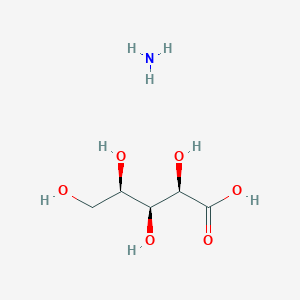![molecular formula C21H38N4O4 B12053520 (2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B12053520.png)
(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is also known as N-cyclohexylcyclohexanamine (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid .
- It has the molecular formula C30H48N2O6 .
- The compound consists of an azido group, a cyclohexyl ring, and a carboxylic acid moiety.
- Its systematic name reflects its stereochemistry and functional groups.
- The azido group (N3) is a powerful electrophile often used in click chemistry.
- The cyclohexyl ring provides structural rigidity and hydrophobic properties.
- The carboxylic acid group is essential for its biological activity.
Métodos De Preparación
- Synthetic Routes : The synthesis involves several steps, including azidation, cyclization, and protection/deprotection.
- Reaction Conditions : Specific conditions depend on the synthetic route chosen.
- Industrial Production : While not widely produced industrially, it can be synthesized on a laboratory scale.
Análisis De Reacciones Químicas
- Reactions : It can undergo various reactions, including:
- Oxidation : Conversion of the alcohol group to a carboxylic acid.
- Reduction : Reduction of the azido group to an amine.
- Substitution : Substitution reactions at the cyclohexyl ring.
- Common Reagents and Conditions : Examples include sodium azide, reducing agents, and acid-catalyzed cyclizations.
- Major Products : The major products depend on the specific reaction and functional group modifications.
Aplicaciones Científicas De Investigación
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for potential bioconjugation and labeling applications.
- Medicine : Research into its pharmacological properties and potential drug development.
- Industry : Limited industrial applications due to its specialized nature.
Mecanismo De Acción
- Targets : It may interact with specific receptors or enzymes.
- Pathways : Further studies are needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
- Uniqueness : Its combination of azido, cyclohexyl, and carboxylic acid moieties sets it apart.
- Similar Compounds : Other azido-containing compounds, such as azido amino acids and azido sugars.
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding
Propiedades
Fórmula molecular |
C21H38N4O4 |
|---|---|
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H15N3O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)16-7(13)5-4-6(8(14)15)11-12-10/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H,14,15)/t;6-/m.0/s1 |
Clave InChI |
HUGJJWGCHPWKGY-ZCMDIHMWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CC(C)(C)OC(=O)CCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12053441.png)

![2-(3,5-Dimethyl-1-piperidinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12053471.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B12053477.png)

![2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053487.png)



![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053506.png)
![N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12053508.png)

